molecular formula C8H18O2 B2838986 (4R,5S)-Octane-4,5-diol CAS No. 22520-41-8

(4R,5S)-Octane-4,5-diol

Cat. No.: B2838986
CAS No.: 22520-41-8
M. Wt: 146.23
InChI Key: YOEZZCLQJVMZGY-OCAPTIKFSA-N
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Description

(4R,5S)-Octane-4,5-diol is a chiral diol with the molecular formula C8H18O2. This compound features two hydroxyl groups attached to the fourth and fifth carbon atoms of an octane chain, with specific stereochemistry denoted by the (4R,5S) configuration. The presence of chiral centers makes this compound optically active, and it is often used in stereochemical studies and various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-Octane-4,5-diol can be achieved through several methods. One common approach involves the dihydroxylation of an appropriate olefin precursor. For instance, the Sharpless asymmetric dihydroxylation can be employed, where an olefin is treated with osmium tetroxide (OsO4) in the presence of a chiral ligand and a co-oxidant like N-methylmorpholine N-oxide (NMO). This method provides high enantioselectivity and yields the desired diol with the correct stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of diketones or keto-alcohols using specific reductases can yield the diol with high enantiomeric purity. Additionally, large-scale synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (4R,5S)-Octane-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or keto-alcohols using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reduction of the diol can lead to the formation of alkanes or alcohols, depending on the conditions and reagents used.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: TsCl, SOCl2, or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of diketones or keto-alcohols.

    Reduction: Formation of alkanes or primary alcohols.

    Substitution: Formation of alkyl halides or tosylates.

Scientific Research Applications

(4R,5S)-Octane-4,5-diol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in stereochemical studies.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Industry: Utilized in the production of fine chemicals, fragrances, and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (4R,5S)-Octane-4,5-diol depends on its specific application. In enzymatic reactions, the diol may act as a substrate, where enzymes catalyze its conversion to other products. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets. The stereochemistry of the diol plays a crucial role in determining its binding affinity and specificity towards enzymes and other biological molecules.

Comparison with Similar Compounds

    (4S,5R)-Octane-4,5-diol: The enantiomer of (4R,5S)-Octane-4,5-diol, with opposite stereochemistry.

    (4R,5R)-Octane-4,5-diol: A diastereomer with different stereochemistry at one of the chiral centers.

    (4S,5S)-Octane-4,5-diol: Another diastereomer with different stereochemistry at both chiral centers.

Uniqueness: this compound is unique due to its specific (4R,5S) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding interactions, and overall behavior in chemical and biological systems. The ability to selectively synthesize and utilize this specific enantiomer allows for precise control in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(4S,5R)-octane-4,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-5-7(9)8(10)6-4-2/h7-10H,3-6H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEZZCLQJVMZGY-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]([C@H](CCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22520-41-8
Record name (4R,5S)-octane-4,5-diol
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